An In-depth Technical Guide to 4-Chloro-5-methylfuro[2,3-d]pyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-5-methylfuro[2,3-d]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-methylfuro[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines makes it a privileged scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-chloro-5-methylfuro[2,3-d]pyrimidine, with a focus on its application in the development of novel pharmaceuticals. Detailed experimental protocols and mechanistic insights are provided to support researchers in this field.
Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a bioisostere of purine, where the imidazole ring is replaced by a furan ring. This modification maintains key hydrogen bonding features necessary for interaction with biological targets while offering unique electronic and steric properties. The strategic placement of a chlorine atom at the 4-position and a methyl group at the 5-position of this scaffold creates a versatile intermediate, 4-chloro-5-methylfuro[2,3-d]pyrimidine, which serves as a crucial building block for a diverse range of biologically active molecules.[1] Derivatives of the furo[2,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, kinase inhibitors, and antivirals.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-5-methylfuro[2,3-d]pyrimidine is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1321618-96-5 | [4] |
| Molecular Formula | C₇H₅ClN₂O | [4] |
| Molecular Weight | 168.58 g/mol | [4] |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related compounds |
| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a relatively high melting point, similar to related heterocyclic compounds. | |
| Solubility | Sparingly soluble in water; soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide (predicted). | Inferred from related compounds |
| Boiling Point | Decomposes before boiling under atmospheric pressure (predicted). |
Synthesis of the 4-Chloro-5-methylfuro[2,3-d]pyrimidine Core
The synthesis of the 4-chloro-5-methylfuro[2,3-d]pyrimidine scaffold typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of a substituted furan ring followed by the annulation of the pyrimidine ring.
Conceptual Synthesis Workflow
Caption: General synthetic strategy for 4-Chloro-5-methylfuro[2,3-d]pyrimidine.
Exemplary Synthetic Protocol
Step 1: Synthesis of a 2-Amino-3-cyano-4-methylfuran Intermediate
-
To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol), add malononitrile and 3-chloro-2-butanone (or a similar precursor) at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude furan intermediate. Purify by column chromatography if necessary.
Step 2: Cyclization to form the Furo[2,3-d]pyrimidine Ring
-
Reflux the 2-amino-3-cyano-4-methylfuran intermediate with an excess of formamide or a mixture of formic acid and formamide for several hours.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-methylfuro[2,3-d]pyrimidin-4-amine.
Step 3: Conversion to 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
-
Hydrolyze the 5-methylfuro[2,3-d]pyrimidin-4-amine under acidic or basic conditions to yield the corresponding 4-hydroxy derivative.
Step 4: Chlorination to 4-Chloro-5-methylfuro[2,3-d]pyrimidine
-
Heat the 5-methylfuro[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).
-
After the reaction is complete, carefully quench the excess chlorinating agent by pouring the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Chloro-5-methylfuro[2,3-d]pyrimidine. Further purification can be achieved by recrystallization or column chromatography.
Chemical Reactivity and Derivatization
The chemical reactivity of 4-chloro-5-methylfuro[2,3-d]pyrimidine is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro substituent at the C4 position. This makes the C4 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This reaction is the cornerstone for the synthesis of a vast library of furo[2,3-d]pyrimidine derivatives.
Reaction with Amines:
Treatment of 4-chloro-5-methylfuro[2,3-d]pyrimidine with primary or secondary amines, typically in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate, in a polar aprotic solvent like DMF or acetonitrile, affords the corresponding 4-amino-5-methylfuro[2,3-d]pyrimidine derivatives. These derivatives are often investigated as kinase inhibitors.[6]
Reaction with Alcohols and Phenols:
Alkoxides and phenoxides can displace the 4-chloro substituent to yield 4-alkoxy and 4-aryloxy derivatives, respectively. These reactions are generally carried out using the corresponding alcohol or phenol in the presence of a strong base like sodium hydride.
Reaction with Thiols:
Thiolates readily react with 4-chloro-5-methylfuro[2,3-d]pyrimidine to form 4-thioether derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent also enables participation in various palladium-catalyzed cross-coupling reactions, further expanding the synthetic utility of this scaffold.
Suzuki-Miyaura Coupling:
Reaction with boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the introduction of aryl or heteroaryl groups at the 4-position.
Buchwald-Hartwig Amination:
This reaction provides an alternative to the classical SNAr for the formation of C-N bonds, often with broader substrate scope and milder reaction conditions.
Sonogashira Coupling:
Coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst can be used to install alkynyl moieties at the 4-position.
Reactivity of the Furan Ring
The furan ring is generally less reactive towards electrophiles than the pyrimidine ring is towards nucleophiles. However, under specific conditions, electrophilic substitution on the furan ring may be possible, although this is less commonly exploited for derivatization.
Spectroscopic Characterization
While specific spectral data for 4-Chloro-5-methylfuro[2,3-d]pyrimidine is not available in the provided search results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[7][8]
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (around δ 2.0-2.5 ppm), a singlet for the C6-proton of the furan ring (around δ 7.0-7.5 ppm), and a singlet for the C2-proton of the pyrimidine ring (around δ 8.0-8.5 ppm).
-
¹³C NMR: The spectrum would display distinct signals for the seven carbon atoms, including the methyl carbon, the carbons of the furan and pyrimidine rings, with the C4 carbon bearing the chlorine atom appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings, as well as a C-Cl stretching vibration.
Applications in Drug Discovery and Medicinal Chemistry
The 4-chloro-5-methylfuro[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents, primarily due to its ability to mimic the purine structure and interact with ATP-binding sites of kinases.
Kinase Inhibitors
Numerous furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The 4-amino substituted derivatives, readily prepared from 4-chloro-5-methylfuro[2,3-d]pyrimidine, have shown potent inhibitory activity against tyrosine kinases and serine/threonine kinases.[3][6]
Caption: Workflow for developing kinase inhibitors from the title compound.
Anticancer Agents
The development of furo[2,3-d]pyrimidine-based anticancer agents is an active area of research. These compounds can exert their antitumor effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation, survival, and angiogenesis.[9][10]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-chloro-5-methylfuro[2,3-d]pyrimidine. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
4-Chloro-5-methylfuro[2,3-d]pyrimidine is a highly valuable and versatile building block in organic and medicinal chemistry. Its straightforward derivatization, primarily through nucleophilic substitution at the 4-position, allows for the synthesis of a wide array of compounds with significant biological activities. The furo[2,3-d]pyrimidine scaffold continues to be a promising platform for the discovery of novel therapeutics, particularly in the area of kinase inhibition for cancer therapy. This guide provides a solid foundation for researchers to understand and utilize this important chemical entity in their scientific endeavors.
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